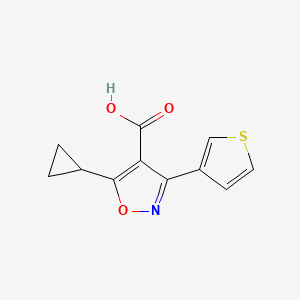
5-Cyclopropyl-3-(thiophen-3-yl)isoxazole-4-carboxylic acid
Overview
Description
5-Cyclopropyl-3-(thiophen-3-yl)isoxazole-4-carboxylic acid (CITC) is a cyclopropyl-substituted isoxazole-4-carboxylic acid with a thiophene-3-yl substituent. It has been studied for its potential applications in a variety of fields, including medicinal chemistry, materials science, and biochemistry. CITC is a versatile compound, with a wide range of biological activities, and has been used in the development of new drugs and materials.
Scientific Research Applications
Drug Discovery and Development
Isoxazole rings, such as those found in 5-Cyclopropyl-3-(thiophen-3-yl)isoxazole-4-carboxylic acid, are prevalent in many commercially available drugs due to their significant biological activity . This compound can be a valuable scaffold in the development of new therapeutic agents, including:
- Anticancer Agents : Isoxazole derivatives have shown potential as anticancer agents, particularly as histone deacetylase (HDAC) inhibitors .
- Antibacterial and Antimicrobial : The isoxazole moiety has been utilized in the design of compounds with antibacterial and antimicrobial properties .
- Anti-inflammatory : Compounds with an isoxazole ring, such as parecoxib, act as COX2 inhibitors and have anti-inflammatory effects .
- Immunosuppressants : Leflunomide, which contains an isoxazole ring, is used as an immunosuppressant agent .
Eco-Friendly Synthetic Strategies
The compound’s structure allows for the exploration of metal-free synthetic routes, which are more environmentally friendly compared to traditional methods that often use metals like copper or ruthenium as catalysts . This aligns with the growing emphasis on green chemistry in pharmaceutical manufacturing.
Antimycobacterial Research
Isoxazole carboxylic acid derivatives, including those similar to 5-Cyclopropyl-3-(thiophen-3-yl)isoxazole-4-carboxylic acid, have been screened for antimycobacterial activity . This suggests potential applications in the treatment of diseases like tuberculosis.
Neurological Research
Isoxazole derivatives are known to interact with the GABA_A receptors in the brain. Compounds like muscimol act as agonists to these receptors, indicating that our compound of interest could be studied for its effects on neurological pathways and disorders .
properties
IUPAC Name |
5-cyclopropyl-3-thiophen-3-yl-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3S/c13-11(14)8-9(7-3-4-16-5-7)12-15-10(8)6-1-2-6/h3-6H,1-2H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZBIBANZXAKUPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=NO2)C3=CSC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyclopropyl-3-(thiophen-3-yl)isoxazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



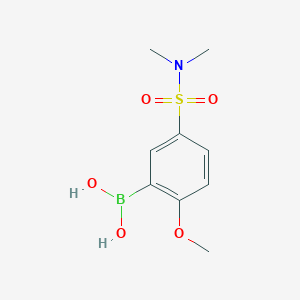
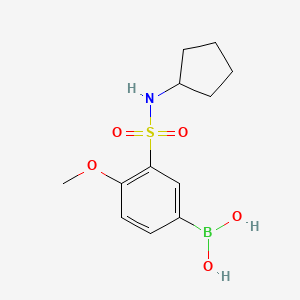
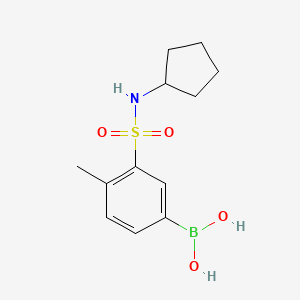

![2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B1434291.png)
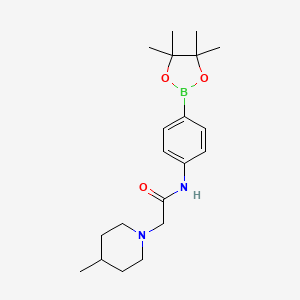

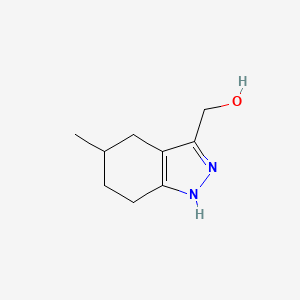
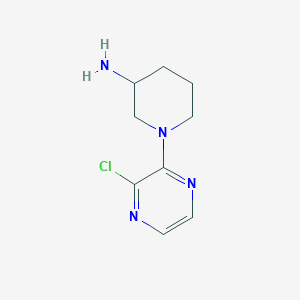
![6-Methyl-2-azaspiro[3.3]heptan-6-ol hydrochloride](/img/structure/B1434302.png)
![1,1-Difluoro-5-azaspiro[2.5]octane hydrochloride](/img/structure/B1434303.png)
![[({3-Chloro-8-oxa-4,6-diazatricyclo[7.4.0.0(2),7]trideca-1(9),2(7),3,5-tetraen-5-yl}methyl)sulfanyl](ethoxy)methanethione](/img/structure/B1434306.png)

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B1434308.png)